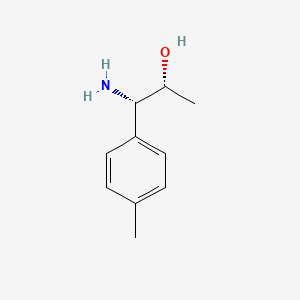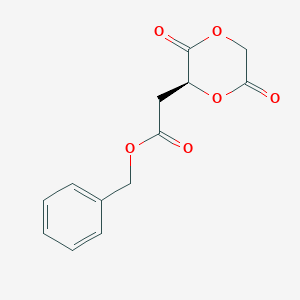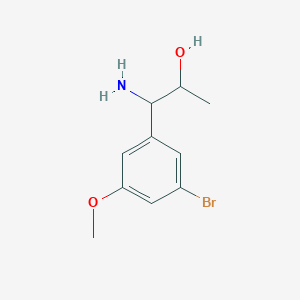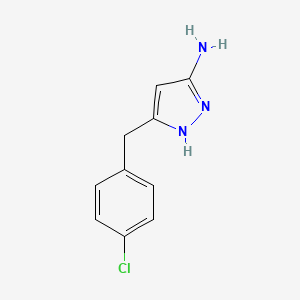
(R)-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is a chiral amine compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine typically involves the introduction of the amine group to a pyridine ring that has been pre-substituted with chlorine and fluorine. One common method involves the use of a nucleophilic substitution reaction where an appropriate amine precursor reacts with a halogenated pyridine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often includes:
- Halogenation of the pyridine ring.
- Introduction of the amine group through nucleophilic substitution.
- Purification steps to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amine group to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of halogenated amines in biological systems.
Medicine
In medicine, ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including pest control and material science.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Chloro-4-fluoropyridin-3-YL)ethan-1-amine
- ®-1-(2-Chloro-5-bromopyridin-3-YL)ethan-1-amine
- ®-1-(2-Chloro-5-iodopyridin-3-YL)ethan-1-amine
Uniqueness
®-1-(2-Chloro-5-fluoropyridin-3-YL)ethan-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This configuration can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(9)3-11-7(6)8/h2-4H,10H2,1H3/t4-/m1/s1 |
InChI Key |
CMKFVUUBASACSH-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(N=CC(=C1)F)Cl)N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)

![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)

![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)








![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
